molecular formula C11H10N4O2 B534596 N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide

N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide

Cat. No. B534596
M. Wt: 230.22 g/mol
InChI Key: RXRTUSMOBMXLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MB16695 is an inhibitor of Mycobacterium tuberculosis α-1,4-Glucan Branching Enzyme (GlgB).

Scientific Research Applications

Acid-Catalyzed Transformations

N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo acid-catalyzed transformations with furan ring opening, leading to derivatives of the new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. This demonstrates the compound's potential in creating novel heterocyclic structures (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis and Properties

The synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its properties have been explored, indicating the compound's utility in creating various derivatives for potential applications (El’chaninov & Aleksandrov, 2017).

Antiprotozoal Agents

2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt was synthesized, exhibiting significant DNA affinities and showing strong in vitro activities against protozoal infections, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Amplifiers of Phleomycin

The compound’s derivatives have been used as amplifiers of phleomycin against Escherichia coli, showcasing its potential in enhancing antibiotic effectiveness (Brown & Cowden, 1982).

Antidepressant and Nootropic Agents

N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and derivatives have shown antidepressant and nootropic activities, suggesting its relevance in central nervous system-related therapeutics (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis of Functionalized Thieno[2,3-b]pyridines

The compound has been utilized in the synthesis of functionalized thieno[2,3-b]pyridines, indicating its role in developing complex heterocyclic compounds (Dyachenko et al., 2019).

DNA-Binding Hairpin Polyamide

A furan amino acid inspired by this compound was incorporated into a DNA-binding hairpin polyamide, demonstrating its use in molecular recognition of DNA (Muzikar et al., 2011).

properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C11H10N4O2/c12-10(8-4-1-2-6-13-8)14-15-11(16)9-5-3-7-17-9/h1-7H,(H2,12,14)(H,15,16)

InChI Key

RXRTUSMOBMXLFG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\NC(=O)C2=CC=CO2)/N

SMILES

C1=CC=NC(=C1)C(=NNC(=O)C2=CC=CO2)N

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=O)C2=CC=CO2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MB-16695;  MB 16695;  MB16695

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide
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N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide
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N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide
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N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide
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N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide

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